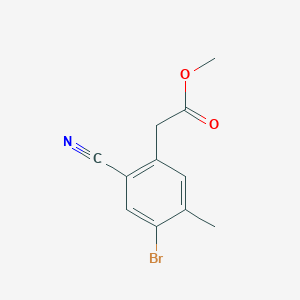

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride

Descripción general

Descripción

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación

Photophysical Studies

The photophysical behavior of compounds closely related to 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride, such as acrylodan and prodan, has been examined in various solvents to understand their emission properties. These studies are crucial for applications in biological systems, where these compounds are used as probes. The research aims to rationalize the interpretation of emission maxima in terms of solvent-specific and general effects, enhancing the understanding of their behavior in complex biological environments (Moreno Cerezo et al., 2001).

Synthesis and Properties

Research has been conducted on the synthesis and photophysical properties of compounds like 2,5-PRODAN, which share structural similarities with 2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride. These compounds exhibit solvatochromism and are used to explore charge-transfer states, contributing to the development of new fluorescent dyes and probes for scientific research (Abelt et al., 2011).

Flame Retardancy and Epoxy Resins

Amines derived from naphthalene have been used as reactive flame retardants and curing agents for commercial epoxy resins, highlighting their importance in materials science. The thermal properties and flame retardancy of these epoxy thermosets have been studied, demonstrating the compounds' effectiveness in improving material safety and performance (Agrawal & Narula, 2014).

Fluorophore Development for Microscopy

The development of fluorescent dyes like 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) illustrates the use of naphthalen-1-yl-based compounds in creating tools for biological imaging. These dyes are designed to be sensitive to solvent polarity and viscosity, making them useful for visualizing cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).

Safety And Hazards

This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.

Direcciones Futuras

This involves predicting or suggesting further studies that can be done based on the current understanding of the compound.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound, not all of this information may be available. It’s always a good idea to refer to scientific literature and databases for the most accurate and up-to-date information.

Propiedades

IUPAC Name |

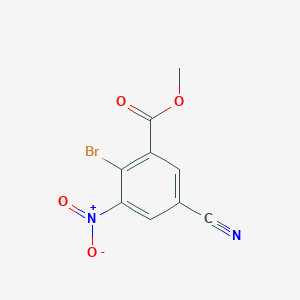

2,2-dimethyl-3-naphthalen-1-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N.ClH/c1-15(2,11-16)10-13-8-5-7-12-6-3-4-9-14(12)13;/h3-9H,10-11,16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATJUBIQMSTICT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC2=CC=CC=C21)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(naphthalen-1-yl)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

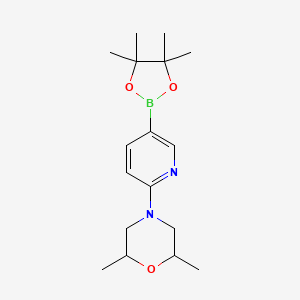

![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)

![trans-2-{[(Thiophen-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484809.png)

![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)